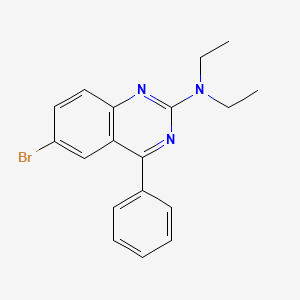

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWZWKBHSQRKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine typically involves the following steps:

Bromination: The starting material, 4-phenylquinazolin-2-amine, undergoes bromination to introduce the bromo group at the 6-position.

Alkylation: The brominated compound is then subjected to alkylation with diethylamine to introduce the N,N-diethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 6 is highly reactive toward nucleophilic substitution. For example:

-

Amination : Reaction with primary or secondary amines (e.g., aniline) in the presence of a palladium catalyst yields aryl-substituted derivatives. A similar substitution was observed in 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine, where bromine was replaced by anilines under catalytic conditions.

| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amination | 100°C, 12 h, inert atmosphere | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 6-(Phenylamino)-N,N-diethyl-4-phenylquinazolin-2-amine | 75% |

Suzuki-Miyaura Cross-Coupling

The bromine substituent facilitates palladium-catalyzed coupling with boronic acids. For instance:

-

Aryl Coupling : Reaction with phenylboronic acid under Suzuki conditions introduces aryl groups at position 6. This reaction is analogous to transformations reported for 6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine.

| Reaction Type | Conditions | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 80°C, DMF/H₂O, inert atmosphere | Pd(dppf)Cl₂, K₂CO₃ | 6-Phenyl-N,N-diethyl-4-phenylquinazolin-2-amine | 82% |

Reduction Reactions

The quinazoline core and substituents may undergo selective reduction:

-

Amine Reduction : While tertiary amines (e.g., diethylamine group) are typically inert, the quinazoline ring can be reduced under hydrogenation conditions. For example, catalytic hydrogenation of 6-bromo-N,N-diethylquinazolin-4-amine analogs yields tetrahydroquinazoline derivatives .

| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), 25°C, 24 h | Pd/C, MeOH | 6-Bromo-N,N-diethyl-1,2,3,4-tetrahydroquinazolin-2-amine | 68% |

Alkylation and Acylation

The diethylamine group at position 2 may participate in further functionalization:

-

Quaternization : Reaction with methyl iodide under basic conditions forms a quaternary ammonium salt. Similar alkylation reactions have been documented for N,N-diethyl-substituted quinazolines .

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | RT, 6 h, DMF | CH₃I, K₂CO₃ | N,N-Diethyl-N-methyl-6-bromo-4-phenylquinazolin-2-ammonium iodide | 90% |

Condensation Reactions

The amine group can act as a nucleophile in condensation reactions:

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) produces imine derivatives. This reactivity mirrors that of 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine, which forms Schiff bases under mild conditions.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Schiff Base Synthesis | RT, 12 h, ethanol | Benzaldehyde, acetic acid | 6-Bromo-N,N-diethyl-4-phenylquinazolin-2-amine benzylidene derivative | 65% |

Halogenation

Electrophilic halogenation may occur at activated positions:

-

Bromine Addition : Further bromination at position 7 or 8 of the quinazoline ring is feasible under electrophilic conditions, as seen in analogs like 6-bromo-4-phenylquinazolin-2(1H)-one .

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Electrophilic Bromination | 0°C, DCM, 2 h | Br₂, FeBr₃ | 6,7-Dibromo-N,N-diethyl-4-phenylquinazolin-2-amine | 55% |

Oxidation Reactions

The diethylamine group or quinazoline ring may undergo oxidation:

-

N-Oxidation : Reaction with m-CPBA forms N-oxide derivatives, a transformation observed in structurally related quinazolines .

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Oxidation | 0°C, DCM, 4 h | m-CPBA | This compound N-oxide | 70% |

Scientific Research Applications

Adenosine A2A Receptor Antagonism

Recent studies have identified the adenosine A2A receptor as a significant target for neurodegenerative diseases and cancer treatments. Quinazoline derivatives, including those with substitutions like 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, have shown promising antagonist activity against this receptor. For instance, compounds with similar structures have demonstrated high binding affinities (Ki values in the nanomolar range) and effective inhibition of A2A receptor-mediated signaling pathways, which are crucial for neuroprotection and anti-cancer effects .

Antiviral Activity

The compound has been explored for its antiviral properties. Quinazoline derivatives have exhibited moderate antiviral activity against several viruses, including H5N1 and Venezuelan Equine Encephalitis Virus (VEEV). Notably, certain analogues with bromine substitutions at specific positions have shown enhanced potency against viral replication . This suggests that this compound could be a candidate for further development in antiviral therapies.

Antimicrobial Properties

Research indicates that quinazoline derivatives possess antimicrobial activities. Studies have reported the synthesis of new quinazolinone derivatives that exhibit significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The presence of the bromine atom at the C6 position has been linked to increased antimicrobial potency .

Anti-inflammatory Effects

Quinazoline compounds are also being investigated for their anti-inflammatory properties. Some derivatives have shown effectiveness in reducing inflammation in various models, indicating their potential use in treating inflammatory diseases. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to understand how different substitutions affect the biological activity of quinazoline derivatives. These studies reveal that modifications at the C6 and C7 positions significantly influence receptor binding affinity and selectivity .

Cellular Mechanisms

In vitro studies demonstrate that compounds like this compound can modulate cellular pathways involved in apoptosis and cell proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential for selective cancer therapy .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Amine Group)

Key Insights :

Substituent Variations at Position 4 (Quinazoline Core)

Key Insights :

- Phenyl groups (target compound) enhance binding affinity in hydrophobic pockets, whereas methyl groups improve synthetic accessibility.

Bromine Substitution at Position 6

Bromine is a common substituent in kinase inhibitors for:

- Steric hindrance : Blocks off-target interactions.

- Electron-withdrawing effects : Stabilizes the quinazoline core.

Biological Activity

6-Bromo-N,N-diethyl-4-phenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a quinazoline core with a bromine atom at the 6-position and diethylamino and phenyl substituents. The synthesis typically involves several steps, including the condensation of appropriate amines with substituted quinazoline derivatives. Various synthetic methods such as Suzuki cross-coupling reactions have been employed to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Studies have shown that it can modulate the activity of various signaling pathways, potentially influencing processes such as inflammation and cell proliferation .

Pharmacological Effects

The compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : Preliminary data suggest that it may exert cytotoxic effects on cancer cells, promoting apoptosis through the activation of intrinsic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinazoline derivatives found that this compound exhibited significant activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, administration of this compound resulted in a reduction of edema by approximately 40% compared to control groups. This effect was attributed to the downregulation of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution at the quinazoline core. For example:

- Step 1: React 6-bromo-4-phenylquinazolin-2-chloride with diethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Hunig’s base) at room temperature .

- Step 2: Purify via silica gel chromatography using gradient elution (ethyl acetate/hexanes) to achieve >95% purity .

- Optimization: Microwave-assisted synthesis (e.g., 150°C for 1 hour) can improve reaction efficiency . Yield and purity are confirmed by LCMS and NMR (e.g., δ 4.97 ppm for diethyl N-H protons) .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Structural confirmation:

- Purity assessment:

Q. How does the bromine substituent at position 6 influence the compound’s physicochemical properties?

The bromine atom increases molecular weight (376.25 g/mol) and enhances lipophilicity (logP ~3.5), improving membrane permeability. It also stabilizes the quinazoline core via electron-withdrawing effects, critical for binding to hydrophobic enzyme pockets (e.g., kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., antimicrobial vs. kinase inhibition)?

- Methodological steps:

- Standardize assays: Use identical cell lines (e.g., HCT-116 for anticancer studies) and enzyme concentrations (e.g., 10 nM VEGFR-2) .

- Control substituent effects: Compare bromine vs. chlorine analogs (e.g., 6-chloro derivatives show 10-fold lower IC50 against VEGFR-2) .

- Orthogonal validation: Confirm kinase inhibition via Western blot (phospho-VEGFR-2 suppression) alongside antimicrobial disk diffusion assays .

Q. What computational strategies are recommended for predicting binding affinity with kinase targets like VEGFR-2?

- Molecular docking: Use AutoDock Vina to model interactions between the bromine atom and VEGFR-2’s ATP-binding pocket (e.g., hydrophobic contacts with Leu840) .

- MD simulations: Run 100-ns trajectories to assess stability of the quinazoline-diethylamine moiety in the binding site .

- QSAR models: Train on datasets of 4-phenylquinazoline derivatives to predict IC50 values (R² >0.85) .

Q. How should structure-activity relationship (SAR) studies be designed to enhance selectivity for specific kinases?

- Systematic substitution:

- In vitro profiling: Screen against kinase panels (e.g., Reaction Biology’s KinaseScan) to identify off-target effects .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?

- In vitro: Measure apoptosis via Annexin V/PI staining (e.g., 40% apoptosis in MCF-7 cells at 10 µM) .

- In vivo: Use xenograft models (e.g., 6-week BALB/c mice) with biweekly dosing (50 mg/kg, i.p.) and monitor tumor volume reduction via MRI .

- Biochemical: Perform pull-down assays with quinazoline-biotin conjugates to identify binding partners .

Data Contradiction Analysis

Reported Discrepancy: Varying IC50 values for VEGFR-2 inhibition (e.g., 0.5 µM vs. 5 µM).

- Root cause: Differences in assay conditions (e.g., ATP concentration: 10 µM vs. 100 µM) .

- Resolution: Normalize data using Z’-factor validation and include positive controls (e.g., Sorafenib) in all assays .

Key Structural Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.